2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(22-13-16-9-6-12-28-16)17-10-4-5-11-18(17)26-14-19-23-20(24-27-19)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25) |
InChI Key |
KUAHQHZJXRKRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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